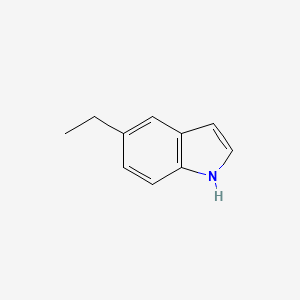

5-Ethylindole

Descripción

Significance of Indole (B1671886) Scaffolds in Modern Chemical and Biological Research

The indole scaffold is recognized as one of the most important structural subunits in the discovery of new drug candidates. eurekaselect.com Its significance stems from its presence in numerous natural products, such as the essential amino acid tryptophan, and its role as a core component in a multitude of pharmaceuticals. eurekaselect.combohrium.comnih.govrjpn.org The indole ring system is considered a "privileged scaffold" because it can bind to multiple types of receptors with high affinity, making it a versatile template for drug design. eurekaselect.comrjpn.orgijpsr.com

The structural versatility of the indole nucleus allows for substitutions at various positions, leading to a vast library of derivatives with diverse pharmacological profiles. nih.govhumanjournals.com Researchers have synthesized and evaluated a large number of indole-based compounds, revealing a wide spectrum of biological activities. bohrium.comnih.gov These include anticancer, anti-inflammatory, antimicrobial, antiviral, antioxidant, antidiabetic, and neuroprotective properties. bohrium.comnih.govijpsr.comresearchgate.netontosight.ainih.govbiosynth.com The ability of indole derivatives to target diverse biological pathways has made them invaluable in the search for treatments for complex diseases, including drug-resistant cancers and chronic conditions like diabetes. nih.govnih.gov

The continuous exploration of indole chemistry is driven by the potential to develop novel therapeutic agents with improved efficacy and specificity. nih.gova-z.luresearchgate.net The rich chemistry of the indole ring facilitates the creation of complex molecules that can modulate biological processes, offering solutions to significant healthcare challenges. nih.govbiosynth.com

| Indole Derivative Example | Reported Biological/Research Application |

| Indomethacin (B1671933) | Non-steroidal anti-inflammatory drug (NSAID) nih.govnih.gov |

| Tryptophan | Essential amino acid nih.gov |

| Heteroauxin (Indole-3-acetic acid) | Plant hormone nih.gov |

| 2,3-Diarylindoles | Tubulin polymerization inhibitors nih.gov |

| 5-HT2c Agonists (Pyrazino[1,2-a]indole scaffold) | Targeting serotonin (B10506) receptors nih.gov |

The Position of 5-Ethylindole within Indole Chemistry Research

Within the extensive family of indole compounds, this compound (5-ethyl-1H-indole) has emerged as a noteworthy molecule with specific applications in several scientific domains. chemimpex.com It is a versatile chemical compound valued for its unique structure and properties, which make it a key building block in organic synthesis. chemimpex.com

The primary role of this compound in the research landscape is that of a crucial intermediate for the synthesis of more complex molecules. chemimpex.com Its structure, featuring an ethyl group at the 5-position of the indole ring, allows for targeted modifications to create novel derivatives with specific functionalities. chemimpex.com This has made it particularly useful in pharmaceutical development, where it serves as a precursor for compounds targeting neurological disorders. chemimpex.com

Beyond medicinal chemistry, this compound has found applications in materials science. Its electronic properties make it a candidate for the development of advanced materials, including organic semiconductors, polymers, and sensors. chemimpex.com The compound's stability and reactivity are appealing for creating new materials with customized thermal and mechanical properties. chemimpex.com

Furthermore, this compound and its derivatives are utilized in other specialized areas. It is explored in agricultural chemistry for its potential as a bioactive compound in pesticides and growth regulators. chemimpex.com For instance, the related compound this compound-3-acetic acid is recognized as a plant growth regulator that can enhance root development. ontosight.aichemimpex.com The compound is also used in the flavor and fragrance industry due to its aromatic profile. chemimpex.com

| Property | Value |

| Chemical Formula | C10H11N |

| Molecular Weight | 145.2 g/mol biosynth.com |

| CAS Number | 68742-28-9 chemimpex.com |

| Form | Solid sigmaaldrich.com |

| Purity | ≥ 98% chemimpex.com |

The study of this compound and its reaction pathways, such as its use in the synthesis of 5,10-Diethyl-5,10-diazatruxene-15-one from the related N-Ethylindole, contributes to the broader understanding of indole reactivity and the development of novel molecular architectures. acs.org Its position in the research landscape is that of a versatile and valuable building block, enabling advancements across multiple scientific and industrial fields. chemimpex.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-ethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-2-8-3-4-10-9(7-8)5-6-11-10/h3-7,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOBSRWDALLNKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20496385 | |

| Record name | 5-Ethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68742-28-9 | |

| Record name | 5-Ethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Ethylindole

Established Synthetic Routes to 5-Ethylindole and its Precursors

The synthesis of this compound can be approached through various established methods, often involving the construction of the indole (B1671886) ring from suitably substituted precursors. These methods range from classical named reactions to more modern catalytic approaches.

Catalyst-Mediated Approaches to this compound Synthesis

Catalyst-mediated reactions offer efficient and often milder conditions for the synthesis of indoles. The Fischer indole synthesis, a classical method discovered in 1883, remains a widely used and versatile approach. bhu.ac.inwikipedia.orgtestbook.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgtestbook.com For the synthesis of this compound, 4-ethylphenylhydrazine would be reacted with a suitable carbonyl compound, such as acetaldehyde, in the presence of an acid catalyst. A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can be employed to facilitate this transformation. wikipedia.orgrsc.org

Modern advancements have introduced palladium-catalyzed modifications of the Fischer indole synthesis, allowing for the cross-coupling of aryl bromides with hydrazones. wikipedia.org Other palladium-catalyzed methods include the cyclization of o-alkynylanilines and the reaction of o-allylaniline with palladium(II) chloride. luc.edubhu.ac.in Furthermore, a novel magnesium-catalyzed method has been reported for the synthesis of 5-ethyl-1H-indole from 5-[2-(phenyl sulfonyl)ethyl]-1H-indole through a dephenylsulfonylation mechanism, which works for both protected and unprotected indoles. researchgate.net

| Catalyst Type | Precursors | Description |

| Brønsted/Lewis Acids | 4-Ethylphenylhydrazine, Aldehyde/Ketone | Classical Fischer indole synthesis involving acid-catalyzed cyclization of the corresponding hydrazone. wikipedia.orgtestbook.comrsc.org |

| Palladium | Aryl bromides, Hydrazones | Buchwald modification of the Fischer indole synthesis. wikipedia.org |

| Palladium | o-Alkynylanilines | Palladium-catalyzed cyclization to form the indole ring. luc.edu |

| Palladium(II) chloride | o-Allylaniline | Catalyzes the nucleophilic cyclization to form 2-methylindole (B41428), a related structure. bhu.ac.in |

| Magnesium | 5-[2-(phenyl sulfonyl)ethyl]-1H-indole | Dephenylsulfonylation to yield 5-ethyl-1H-indole. researchgate.net |

Multi-Step Synthesis Pathways for this compound Precursors

Multi-step syntheses are often necessary to prepare the requisite precursors for indole ring formation, especially for substituted indoles like this compound. These pathways typically involve the functionalization of a simpler aromatic starting material. For instance, a common precursor, 4-ethylaniline (B1216643), can be synthesized through various standard organic transformations. This aniline (B41778) derivative can then be converted to 4-ethylphenylhydrazine, the key starting material for the Fischer indole synthesis. wikipedia.org

Another strategy involves the cyclization of α-anilino acetals, which can be prepared by reacting the appropriately substituted aniline (e.g., 4-ethylaniline) with an acetal (B89532) derivative of a haloacetaldehyde. luc.edu Although effective, this method can require high temperatures and long reaction times. luc.edu Reductive cyclization of o-nitrostyrene derivatives also provides a route to indoles. bhu.ac.in For example, the reaction of o-nitrobenzaldehyde with nitroethane would yield a dinitrostyrene derivative that can be reductively cyclized to form an indole structure. bhu.ac.in

A notable multi-step synthesis involves the preparation of ethyl 5-iodo-1H-indole-2-carboxylate from ethyl 1H-indole-2-carboxylate. researchgate.net This is achieved through a regioselective C3, C5-bisiodination followed by a zinc-mediated C3-dehalogenation. researchgate.net The resulting 5-iodoindole (B102021) can then be subjected to cross-coupling reactions to introduce the ethyl group.

Vapour Phase Synthesis and Heterogeneous Catalysis for Indole Production, Including this compound

Vapour phase synthesis and heterogeneous catalysis represent scalable and often more environmentally benign approaches to indole production. While specific examples for this compound are less commonly reported in readily accessible literature, the general principles can be applied. These methods typically involve passing the precursor molecules in the gas phase over a solid catalyst at elevated temperatures. For instance, the dehydrogenative cyclization of 2-vinylanilides can be achieved using electrocatalysis, avoiding the need for chemical oxidants. organic-chemistry.org Similarly, the use of a Pd/C-ethylene system allows for the synthesis of indoles from cyclohexanones and ammonium (B1175870) acetate (B1210297) through a hydrogen transfer reaction. organic-chemistry.org These types of processes, which are often utilized in industrial settings, could potentially be adapted for the large-scale synthesis of this compound from appropriate starting materials.

Regioselective Synthesis and Functionalization at the 5-Position of the Indole Ring

Achieving regioselective functionalization of the indole core, particularly on the benzene (B151609) ring, is a significant challenge in indole chemistry due to the higher reactivity of the pyrrole (B145914) ring. core.ac.uk However, various strategies have been developed to introduce substituents specifically at the C-5 position.

Strategies for Direct Introduction of the Ethyl Group at Indole C-5

The direct introduction of an ethyl group at the C-5 position of an unsubstituted indole ring is challenging due to the preferential reactivity of the C-3 position in electrophilic substitution reactions. bhu.ac.in However, under certain conditions, such as Friedel-Crafts acylation followed by reduction, functionalization at the C-5 position can be achieved. For example, Friedel-Crafts acylation of N-protected indole with acetyl chloride would likely yield a mixture of products, but with appropriate directing groups and reaction conditions, the 5-acetylindole could be obtained and subsequently reduced to this compound.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for the regioselective functionalization of indoles. wikipedia.orgorganic-chemistry.orgnih.govwikipedia.orgresearchgate.netlibretexts.orgorganic-chemistry.org These reactions typically require a pre-functionalized indole, such as a 5-haloindole (e.g., 5-bromoindole (B119039) or 5-iodoindole), which can then be coupled with an appropriate organometallic reagent.

Suzuki Coupling : This reaction involves the coupling of a 5-haloindole with an ethylboronic acid or its ester in the presence of a palladium catalyst and a base. nih.govwikipedia.orglibretexts.orgorganic-chemistry.org

Heck Reaction : A 5-haloindole can be reacted with ethylene (B1197577) in the presence of a palladium catalyst and a base to form 5-vinylindole, which can then be reduced to this compound. wikipedia.orgorganic-chemistry.orgresearchgate.net

Recent developments have also shown that iridium-catalyzed Friedel-Crafts type allylic alkylation can occur at the C5 position of indole. rsc.org This provides a potential pathway to introduce an ethyl group precursor.

| Reaction | Indole Substrate | Coupling Partner | Catalyst/Reagents | Intermediate/Product |

| Suzuki Coupling | 5-Bromoindole | Ethylboronic acid | Pd catalyst, Base | This compound |

| Heck Reaction | 5-Bromoindole | Ethylene | Pd catalyst, Base | 5-Vinylindole (reduced to this compound) |

| Friedel-Crafts Alkylation | Indole | Allylic electrophile | Iridium catalyst | C5-allylated indole |

Modification of Pre-existing 5-Substituted Indoles

An alternative and often more practical approach to synthesizing this compound is to start with an indole that already bears a functional group at the 5-position and then modify that substituent. This strategy circumvents the challenges of direct C-5 functionalization.

A common precursor is 5-acetylindole, which can be prepared through various methods, including the Friedel-Crafts acylation of N-protected indole. The acetyl group at the C-5 position can then be reduced to an ethyl group using standard reduction methods, such as the Wolff-Kishner or Clemmensen reduction.

Another versatile precursor is 5-bromoindole. As mentioned previously, this compound can undergo palladium-catalyzed cross-coupling reactions to introduce the ethyl group. For example, a Suzuki coupling with ethylboronic acid or a Heck coupling with ethylene followed by hydrogenation provides a reliable route to this compound. wikipedia.orgorganic-chemistry.orgnih.govwikipedia.orgresearchgate.netlibretexts.orgorganic-chemistry.org

The reduction of a 5-nitro group to an amino group, followed by diazotization and subsequent reactions, can also be a pathway to introduce various substituents, although this is a more circuitous route for an ethyl group. prepchem.com For instance, 5-nitroindole (B16589) can be reduced to 5-aminoindole, which can then be transformed into other functional groups. prepchem.com

Green Chemistry Approaches in this compound Synthesis

The development of environmentally benign synthetic routes is a central focus of modern organic chemistry. In the context of this compound synthesis, research has shifted towards greener methodologies that minimize waste, avoid hazardous reagents, and improve energy efficiency. These approaches often involve innovative catalytic systems, alternative reaction media, and energy sources that align with the principles of green chemistry.

One of the notable green methods for producing this compound is through vapor-phase catalysis. researchgate.net This technique offers significant advantages over traditional liquid-phase syntheses, including the potential for continuous production, simplified product recovery, and the use of heterogeneous catalysts that can be easily separated and regenerated. researchgate.net

More recent advancements have introduced novel catalysts that enhance the green profile of this synthesis. A Zirconium Dioxide/Silica (ZrO₂/SiO₂) catalyst has been shown to be highly effective, yielding better catalytic results than previously reported methods. uninsubria.itresearchgate.net A significant environmental and economic advantage of the ZrO₂/SiO₂ catalyst is its ability to function efficiently with nearly stoichiometric amounts of the reactants and to use water as the primary carrier gas, which can be easily condensed and recycled. uninsubria.it The proposed reaction pathway involves the dehydrogenation of ethylene glycol to an aldehyde intermediate, which then undergoes condensation with the aniline derivative, followed by cyclization to form the indole ring. researchgate.net

The following table summarizes the key findings for the vapor-phase synthesis of this compound.

| Reactants | Catalyst | Key Findings & Conditions | Ref. |

| 4-Ethylaniline, Ethylene Glycol | Copper Chromite | Lower temperature reaction; requires excess aniline to minimize by-products. | researchgate.net |

| 4-Ethylaniline, Ethylene Glycol | Copper Chromite / SiO₂ | Mixing with SiO₂ allows for higher LHSV, improving the yield of alkylindoles. | researchgate.net |

| 4-Ethylaniline, Ethylene Glycol | ZrO₂/SiO₂ (5:95 w/w) | Allows for near-stoichiometric reactant ratios and use of water as a recyclable carrier gas, offering significant environmental benefits. | uninsubria.itresearchgate.net |

While direct, detailed research on other green methods specifically for this compound is limited, several broader green chemistry techniques used for synthesizing the indole core are highly relevant and represent potential avenues for the production of this compound. openmedicinalchemistryjournal.comat.uaderpharmachemica.com These methods focus on replacing hazardous solvents and catalysts and reducing energy consumption.

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating. orgsyn.orgsemanticscholar.org The Fischer indole synthesis, a classic method for preparing indoles, has been successfully adapted to microwave conditions. nih.govuclan.ac.uk This technique is particularly valuable in medicinal chemistry for rapidly generating libraries of indole analogs. orgsyn.org Applying microwave-assisted Fischer indole synthesis to the reaction of 4-ethylphenylhydrazine with an appropriate ketone or aldehyde could provide a rapid and efficient green route to this compound.

Use of Green Solvents and Catalysts: Traditional indole syntheses often employ volatile and toxic organic solvents. Green chemistry seeks to replace these with more environmentally friendly alternatives. openmedicinalchemistryjournal.com

Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an ideal medium for green synthesis. openmedicinalchemistryjournal.com "On-water" synthesis, where the reaction occurs at the interface of water and insoluble reactants, has been shown to be effective for the preparation of some indole derivatives, sometimes without the need for an external catalyst. uninsubria.itbhu.ac.in

Ionic Liquids (ILs): ILs are salts with low melting points that can act as both solvents and catalysts. nih.govresearchgate.net Their negligible vapor pressure, high thermal stability, and recyclability make them attractive green alternatives. nih.govresearchgate.net Brønsted acidic ionic liquids, for instance, have been used to catalyze the Fischer indole synthesis under mild conditions. researchgate.netmdpi.com

Solid-Acid Catalysts: Replacing corrosive liquid acids with reusable solid-acid catalysts is a key green strategy. openmedicinalchemistryjournal.com Materials like cellulose (B213188) sulfuric acid have been used for indole synthesis under solvent-free conditions, with the catalyst being easily recovered and reused. openmedicinalchemistryjournal.com

The following table outlines general green approaches that could potentially be applied to the synthesis of this compound.

| Green Approach | Methodology | Potential Application to this compound Synthesis | Ref. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Fischer indole synthesis using 4-ethylphenylhydrazine and a suitable carbonyl compound. | orgsyn.orgnih.gov |

| "On-Water" Synthesis | Using water as the reaction medium, often without a co-solvent. | Electrophilic substitution reactions to build the indole ring system. | uninsubria.itbhu.ac.in |

| Ionic Liquids | Employing ILs as recyclable solvents and/or catalysts. | Fischer indole synthesis or other cyclization reactions catalyzed by acidic ILs. | researchgate.netresearchgate.net |

| Solid-Acid Catalysis | Using recyclable, heterogeneous acid catalysts. | Cyclization reactions that traditionally require soluble, corrosive acids. | openmedicinalchemistryjournal.com |

| Solvent-Free Reactions | Conducting reactions by grinding or melting reactants without a solvent. | Condensation of an appropriate aniline derivative with a carbonyl compound. | openmedicinalchemistryjournal.com |

These methodologies represent the forefront of sustainable chemical manufacturing. While the vapor-phase catalytic synthesis from 4-ethylaniline and ethylene glycol is a specifically documented green route to this compound, the broader application of microwave-assisted methods, water-based syntheses, and novel catalytic systems holds considerable promise for developing even more efficient and environmentally responsible production pathways for this valuable compound.

Advanced Derivatization and Functionalization Strategies of the 5 Ethylindole Scaffold

C-2 and C-3 Functionalization of 5-Ethylindole Derivatives

The pyrrole (B145914) ring of the indole (B1671886) nucleus is the most reactive part of the molecule, with the C-3 position being the preferred site for electrophilic attack. bhu.ac.inwikipedia.org If the C-3 position is blocked, electrophilic substitution typically occurs at the C-2 position. chim.itbhu.ac.in

Strategies for Carbon-Carbon Bond Formation on the Pyrrole Ring

The formation of new carbon-carbon bonds at the C-2 and C-3 positions is a cornerstone of indole derivatization, enabling the synthesis of complex molecular architectures. Several powerful transition metal-catalyzed cross-coupling reactions are widely used for this purpose.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene. nrochemistry.comorganic-chemistry.org This reaction is highly versatile and tolerates a wide range of functional groups. nrochemistry.com For the functionalization of this compound, a bromo or iodo-substituted derivative would be required to react with an appropriate alkene. The reaction is stereospecific, proceeding via syn addition and syn elimination. nrochemistry.com

Suzuki Coupling: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or ester) and an organohalide or triflate. sigmaaldrich.com This reaction is known for its mild conditions and broad substrate scope. A this compound derivative bearing a halogen at the C-2 or C-3 position could be coupled with a variety of aryl or vinyl boronic acids to introduce new carbon substituents.

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is particularly useful for introducing alkynyl groups onto the indole scaffold. chim.it A one-pot, three-component coupling reaction for indole synthesis has been developed based on the Sonogashira coupling, which can be adapted for the derivatization of pre-existing indoles. nih.gov

| Coupling Reaction | Catalyst System | Reactants for this compound Derivatization |

| Heck Coupling | Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | C-2/C-3 halogenated this compound and an alkene |

| Suzuki Coupling | Palladium catalyst and a base | C-2/C-3 halogenated this compound and an aryl/vinyl boronic acid |

| Sonogashira Coupling | Palladium catalyst and Copper(I) co-catalyst | C-2/C-3 halogenated this compound and a terminal alkyne |

Heteroatom Introduction (e.g., Halogenation, Oxygenation, Perfluoroalkylation) at C-2 and C-3 of this compound Derivatives

The introduction of heteroatoms at the C-2 and C-3 positions can significantly alter the electronic properties and biological activity of this compound derivatives.

Halogenation: Halogenation of the indole ring can be achieved using various reagents. For instance, bromination of indole with bromine in pyridine (B92270) at low temperatures can yield 3-bromoindole. nou.edu.ng The halogenated products are valuable intermediates for further functionalization via cross-coupling reactions. angenechemical.com Selective halogenation at C-2 can be achieved if the C-3 position is already substituted. bhu.ac.in The use of an electron-withdrawing group on the indole nitrogen can enable mild C-2 chlorination and bromination with a stoichiometric halide and oxone. organic-chemistry.org

Oxygenation: The C2-C3 double bond of indole is susceptible to oxidative cleavage. bhu.ac.in While direct oxygenation to form stable hydroxylated products at C-2 or C-3 can be challenging due to the reactivity of the resulting enols, specific methods have been developed.

Perfluoroalkylation: The introduction of perfluoroalkyl groups, such as the trifluoromethyl group, is of great interest in medicinal chemistry due to their unique electronic properties. rsc.org Photocatalytic methods have been developed for the perfluoroalkylation of heteroarenes, including indoles, using perfluoroalkyl iodides. rsc.orgbeilstein-journals.org These reactions often proceed under mild conditions and offer a direct route to perfluoroalkylated indole derivatives. Light-mediated perfluoroalkylation using Langlois' reagent (sodium trifluoromethylsulfinate) without a photocatalyst has also been reported for N-heteroarenes. acs.org

Carbocyclic Ring Functionalization of this compound (C-4, C-6, C-7)

Functionalization of the carbocyclic (benzene) ring of the indole scaffold is generally more challenging than functionalization of the pyrrole ring due to its lower reactivity. sioc-journal.cn However, recent advancements in transition-metal catalysis and C-H activation strategies have opened up new avenues for modifying the C-4, C-6, and C-7 positions. researchgate.netsioc-journal.cn

Electrophilic substitution on the benzene (B151609) ring typically occurs only after the more reactive N-1, C-2, and C-3 positions are blocked. wikipedia.org For instance, nitration of 2-methylindole (B41428) under strongly acidic conditions can lead to substitution at the C-5 position. bhu.ac.in

Directed C-H functionalization has emerged as a powerful tool for regioselective modification of the carbocyclic ring. researchgate.netnih.gov By installing a directing group on the indole nitrogen or at the C-3 position, it is possible to direct a metal catalyst to a specific C-H bond on the benzene ring. acs.orgrsc.orgrsc.org For example, a pivaloyl directing group on the indole nitrogen has been used to achieve C-2 methylation, but can also influence reactivity at the C-4 position. rsc.org Similarly, carbonyl groups at the C-3 position can direct functionalization to the C-4 position. nih.govrsc.org

Organocatalysis also presents a metal-free approach for the functionalization of the carbocyclic ring of indoles, offering a complementary strategy to transition-metal catalysis. sioc-journal.cnrsc.org

| Position | Functionalization Strategy | Key Features |

| C-4 | Directed C-H activation (e.g., with a C-3 carbonyl directing group) | Allows for selective introduction of various functional groups. nih.govacs.orgrsc.org |

| C-6 | Electrophilic substitution (when other positions are blocked) | Generally requires harsh conditions. bhu.ac.in |

| C-7 | Directed C-H activation or multi-step sequences | Often requires blocking of the C-2 position or a reduction-functionalization-oxidation sequence. nih.gov |

Ring Expansion and Skeletal Rearrangements of this compound Derivatives

The indole scaffold can undergo ring expansion and skeletal rearrangements to generate novel heterocyclic systems. For example, reaction with halocarbenes can lead to the addition across the C2-C3 double bond, which can then undergo further transformations. bhu.ac.in Intramolecular Heck reactions have been utilized to synthesize various fused indole systems, such as β-carbolines, from appropriately substituted indole precursors. acs.org These types of reactions significantly expand the structural diversity that can be accessed from the this compound core.

Biological and Pharmacological Research of 5 Ethylindole and Its Derivatives

The indole (B1671886) scaffold is a prominent feature in numerous natural and synthetic compounds, making it a "privileged scaffold" in medicinal chemistry. frontiersin.orgmdpi.com This core structure is present in a wide array of biologically active molecules, including alkaloids, peptides, and various synthetic drugs. nih.govrjpn.orgeurekaselect.comrsc.org The versatility of the indole ring allows for extensive chemical modifications, leading to a diverse range of derivatives with a wide spectrum of pharmacological activities. nih.govnih.gov

Anti-Inflammatory Activities and Mechanisms of 5-Ethylindole Scaffolds

Indole derivatives are recognized for their significant anti-inflammatory properties. rjpn.orgnih.gov A well-known example is Indomethacin (B1671933), a non-steroidal anti-inflammatory drug (NSAID) that contains an indole structure and functions by inhibiting cyclooxygenase (COX) enzymes. nih.govacs.orgmdpi.com Research has focused on developing novel indole derivatives that can modulate key inflammatory pathways, such as the NF-κB and COX-2 pathways. nih.govnih.gov

The anti-inflammatory effect of these compounds is often attributed to their ability to inhibit the production of pro-inflammatory mediators like prostaglandins. mdpi.com Studies on various indole derivatives have demonstrated their potential to reduce inflammation in preclinical models. For instance, certain indole-chalcone hybrids have shown analgesic and anti-inflammatory effects. acs.org Similarly, indole Schiff base derivatives have been synthesized and screened for their anti-inflammatory activity, with some compounds showing potent inhibition of inflammation. nih.gov

The mechanism of action for the anti-inflammatory properties of indole derivatives often involves the inhibition of enzymes like COX-1 and COX-2. rjpn.orgmdpi.com Some indole-based compounds have been specifically designed as selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Additionally, research has explored the role of indole and its derivatives in mitigating intestinal inflammation. nih.gov

Antimicrobial Research on this compound-Containing Compounds (Antibacterial, Antifungal)

The indole nucleus is a key component in many compounds exhibiting antimicrobial properties. mdpi.comnih.gov Indole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens, including multidrug-resistant strains. nih.govhumanjournals.com

Antibacterial Activity:

Research has shown that indole derivatives can effectively combat a range of bacteria. researchgate.net For example, 5-methylindole, a derivative of indole, has been found to kill various Gram-positive and Gram-negative pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. nih.gov Furthermore, certain indole derivatives have been shown to potentiate the effects of existing antibiotics, such as aminoglycosides, against resistant bacteria. nih.gov The antibacterial action of these compounds can involve mechanisms such as disrupting bacterial membranes and inhibiting biofilm formation. nih.gov

Antifungal Activity:

Indole derivatives have also been investigated for their antifungal potential. researchgate.net Studies have shown that certain methylindole derivatives can inhibit the formation of biofilms by the opportunistic fungal pathogen Candida albicans. nih.gov For instance, 1-methylindole-2-carboxylic acid and 5-methylindole-2-carboxylic acid have been found to effectively inhibit biofilm formation and hyphal development in C. albicans. nih.gov The mechanism of antifungal action can involve targeting essential fungal enzymes, such as adenylate cyclase, which plays a role in virulence and biofilm formation. nih.gov The development of new antifungal agents is crucial due to the emergence of resistance to existing drugs like azoles. mdpi.commdpi.com

Anticancer Potential of this compound Derivatives

The indole scaffold is a cornerstone in the development of anticancer agents. nih.govnih.govmdpi.com Numerous indole derivatives have been synthesized and evaluated for their ability to combat various types of cancer. eurekaselect.comnih.gov

The anticancer activity of indole derivatives stems from their ability to interact with multiple biological targets involved in cancer cell proliferation and survival. nih.govmdpi.com These mechanisms include:

Tubulin Polymerization Inhibition: Some indole derivatives, similar to the vinca (B1221190) alkaloids (vinblastine and vincristine), can inhibit the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. nih.govmdpi.com

Protein Kinase Inhibition: Many indole-based compounds have been designed as inhibitors of protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth and proliferation. nih.govmdpi.com Sunitinib, an FDA-approved drug, is an example of an indole-containing kinase inhibitor used to treat certain cancers. nih.gov

Other Mechanisms: Indole derivatives have also been shown to exert their anticancer effects by inhibiting other targets such as histone deacetylases (HDACs), DNA topoisomerases, and by modulating estrogen receptors. nih.govmdpi.comnih.gov

Research has explored a wide variety of indole derivatives for their anticancer potential. For example, indole-chalcone derivatives have been developed as dual-targeted agents that inhibit both tubulin polymerization and thioredoxin reductase. nih.gov Indole-curcumin derivatives have also shown potent anticancer activity against various cancer cell lines. nih.gov Furthermore, new (tetrazol-5-yl)methylindole derivatives have demonstrated anticancer activity against human liver carcinoma cells. nih.govptfarm.pl

Antiviral Properties of this compound-Based Structures

The indole ring is considered a "privileged scaffold" in antiviral drug discovery due to its ability to serve as a ligand for various receptors. frontiersin.orgnih.gov This has led to extensive research into indole derivatives as potential antiviral agents against a range of viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV). frontiersin.orgresearchgate.net

Indole-based compounds have been developed to target different stages of the viral life cycle. frontiersin.org For example, certain indole derivatives have shown potent anti-HIV activity by inhibiting key viral enzymes like reverse transcriptase and integrase. frontiersin.org One 5,6-dihydroxyindole (B162784) carboxamide derivative displayed strong anti-HIV-1 integrase activity. researchgate.net

The structural versatility of the indole nucleus allows for the design of compounds with enhanced antiviral potency. frontiersin.orgnih.gov Researchers are actively exploring natural and synthetic indoles for their antiviral potential. frontiersin.orgmdpi.com Computational methods like molecular docking are being used to investigate the binding of indole derivatives to viral proteins and to guide the design of new, more effective antiviral drugs. frontiersin.org The goal of this research is to develop novel indole-containing agents to combat viral infections, which remain a significant global health challenge. nih.govcapes.gov.br

Research in Neurological Disorder Therapies Involving this compound

The indole nucleus is a key structural feature in many compounds that are active in the central nervous system (CNS). ingentaconnect.comnih.gov This is partly due to the fact that the essential amino acid tryptophan, which contains an indole ring, is a precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin. ingentaconnect.com Consequently, indole derivatives have been extensively investigated for their therapeutic potential in a variety of neurological disorders. chemimpex.comresearchgate.netchemimpex.com

Research has focused on developing indole-based compounds for conditions such as:

Epilepsy: Indole derivatives have been synthesized and evaluated for their anticonvulsant activity. ingentaconnect.com

Depression: The serotonergic system is a major target for antidepressant drugs, and novel indole derivatives are being explored as serotonergic agents. acs.org

Neurodegenerative Diseases: Indole-based compounds are being investigated as potential treatments for diseases like Alzheimer's and Parkinson's. mdpi.com The strategies include developing inhibitors of cholinesterases, protein aggregation, and monoamine oxidase B (MAO-B). mdpi.com

Several marketed drugs for CNS disorders, such as Pindolol and Oxypertine, contain an indole moiety. ingentaconnect.comnih.gov The ongoing research aims to discover new indole derivatives with improved efficacy and fewer side effects for the treatment of these complex disorders. ingentaconnect.com

Indole-Based Modulators of Biological Targets (e.g., Kinase Inhibitors, Receptor Agonists/Antagonists)

The indole scaffold's ability to mimic peptide structures and bind to a variety of biological targets makes it a valuable tool in drug discovery for modulating the activity of enzymes and receptors. capes.gov.br

Kinase Inhibitors: Protein kinases are a large family of enzymes that play critical roles in cell signaling and are implicated in numerous diseases, particularly cancer. nih.govmdpi.com Indole derivatives have been successfully developed as kinase inhibitors. mdpi.comnih.gov By adding different substituents to the indole ring, researchers can design compounds that specifically target certain kinases, thereby inhibiting disease-related pathways. nih.gov

Receptor Agonists/Antagonists: Indole-based compounds can act as either agonists (activators) or antagonists (blockers) of various receptors. A significant area of research is focused on serotonin (5-HT) receptors, which are involved in a wide range of physiological and psychological processes. acs.orgontosight.ai For instance, novel indole derivatives are being developed as 5-HT2A receptor agonists or partial agonists for potential therapeutic applications in psychiatric disorders. acs.org Other research has focused on developing indole derivatives as antagonists for cannabinoid CB1 receptors for their potential anti-inflammatory and analgesic effects.

The versatility of the indole structure allows for the creation of compounds that can selectively interact with specific biological targets, offering the potential for more effective and targeted therapies for a wide range of diseases. nih.govunipi.it

Interactive Data Tables

Table 1: Anticancer Activity of Selected Indole Derivatives

Table 2: Antimicrobial Activity of Selected Indole Derivatives

Table 3: Neurological Activity of Selected Indole Derivatives

Phytochemical Research and Plant Growth Regulation by this compound Derivatives

Indole derivatives are a significant class of phytochemicals that play a crucial role in regulating plant growth and development. frontiersin.orgnrfhh.com These compounds, both naturally occurring and synthetic, can mimic the effects of plant hormones, influencing processes such as cell division, elongation, and differentiation. frontiersin.orgnih.gov

This compound-3-acetic acid is recognized as a potent plant growth regulator, demonstrating auxin-like activity. chemimpex.com Auxins are a class of plant hormones, with indole-3-acetic acid (IAA) being the most common and extensively studied, that are critical for various aspects of plant life, including the growth and elongation of stems and roots, cell division, and responses to environmental cues. nih.govfujifilm.comwikipedia.org

The application of this compound-3-acetic acid and other synthetic auxins is a common practice to optimize plant growth, especially in challenging environmental conditions where natural hormone production may be suboptimal. chemimpex.com

This compound analogs and other indole derivatives are valuable tools in the study of plant responses to environmental stressors. chemimpex.com Plants are subjected to a variety of abiotic stresses, such as drought, salinity, and extreme temperatures, which can negatively impact their growth and productivity. mdpi.comnih.gov Phytohormones, including auxins and their analogs, are integral to the signaling pathways that enable plants to adapt to these adverse conditions. mdpi.comnih.gov

Research utilizing compounds like this compound-3-acetic acid helps to elucidate the biochemical and molecular mechanisms underlying plant stress tolerance. chemimpex.com For example, these compounds can be used to investigate how plants manage oxidative stress, which is a common consequence of many environmental challenges. frontiersin.org The application of exogenous phytohormones or their analogs can alter the plant's internal hormonal balance, leading to enhanced adaptation. mdpi.com

Studies in this area focus on how indole derivatives influence gene expression, metabolic pathways, and physiological responses to stress. nih.govfrontiersin.org This research is crucial for developing strategies to improve crop resilience and ensure food security in the face of climate change. mdpi.com

Auxin-Like Activity of this compound-3-Acetic Acid

Mechanisms of Biological Interaction of this compound Scaffolds

The indole scaffold is a privileged structure in medicinal chemistry due to its ability to interact with a wide range of biological targets, including receptors and enzymes. nrfhh.comresearchgate.net This versatility has led to the development of numerous indole-containing compounds with diverse pharmacological activities. researchgate.netrsc.org

Derivatives of this compound have been investigated for their ability to bind to various receptors, with a particular focus on serotonin (5-HT) receptors. mdpi.com Serotonin receptors are involved in a multitude of physiological processes, and their modulation is a key strategy in the treatment of various central nervous system disorders. mdpi.combmbreports.org

Binding studies have shown that certain indole derivatives can exhibit high affinity for specific serotonin receptor subtypes, such as 5-HT1A and 5-HT2A. mdpi.com The nature and position of substituents on the indole ring are critical in determining the binding affinity and selectivity. For example, molecular docking studies have revealed that the indole moiety often penetrates deep into a hydrophobic pocket of the receptor. mdpi.com Key interactions, such as salt bridges between a protonatable nitrogen atom on the ligand and conserved aspartate residues in the receptor, are crucial for binding. mdpi.com Furthermore, hydrogen bonds between the indole NH group and receptor residues can provide additional stability to the ligand-receptor complex. mdpi.com

The insights gained from these binding studies are instrumental in the rational design of new ligands with improved affinity and selectivity for specific serotonin receptor subtypes. mdpi.combmbreports.org

The this compound scaffold is also a component of molecules designed to inhibit the activity of specific enzymes. Enzyme inhibition is a fundamental mechanism of action for many therapeutic agents. Indole derivatives have been shown to act as inhibitors for a variety of enzymes. iiarjournals.org For instance, some indole-based compounds have been investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immunotherapy. iiarjournals.org

Research in this area often involves in vitro enzyme assays to determine the inhibitory potency of the compounds, typically expressed as an IC50 value. iiarjournals.org These studies have demonstrated that modifications to the indole core, such as the introduction of different substituents, can significantly impact inhibitory activity. iiarjournals.org For example, in a series of indomethacin derivatives, the nature of the substituent at the 1-position of the indole ring was found to have a strong effect on IDO1 inhibition. iiarjournals.org

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. researchgate.net For this compound derivatives, SAR studies aim to identify the structural features that are critical for their interaction with biological targets and their resulting pharmacological effects. nih.govacs.org

Computational methods, such as molecular docking, are often used in conjunction with experimental data to rationalize the observed SAR and to guide the design of new, more potent and selective compounds. mdpi.comresearchgate.net

Theoretical and Computational Investigations of 5 Ethylindole

Quantum Chemical Studies on 5-Ethylindole

Quantum chemical studies provide profound insights into the molecular structure, electronic properties, and reactivity of this compound. These computational methods, particularly those based on density functional theory (DFT), have become indispensable tools for researchers. wikipedia.orgnih.govscispace.com

Density Functional Theory (DFT) Applications for this compound Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgnih.govscispace.com DFT calculations, often employing hybrid functionals like B3LYP, are utilized to determine the optimized geometry, electronic properties, and heats of formation of indole (B1671886) derivatives. These calculations can provide accurate predictions of molecular properties and are crucial for understanding the electronic driving forces in molecular interactions. mdpi.com For substituted indoles, DFT has been used to calculate standard redox potentials, showing good agreement with experimental values and offering insights into the effects of substituents on spin density distribution in their radical cations. researchgate.net

Theoretical calculations on indole derivatives, including those with substituents at the 5-position, have been performed to understand their electronic and photophysical properties. researchgate.net These studies often involve geometry optimizations and frequency calculations to ensure the structures correspond to energy minima. The choice of functional and basis set, such as B3LYP with 6-311G(d,p), is critical for obtaining accurate results. researchgate.net DFT is also applied to elucidate the impact of substituents on the electronic structure, which is essential for designing molecules with specific properties. ahievran.edu.tr

Table 1: Calculated Properties of Indole Derivatives This table is representative of the types of data generated from DFT calculations and is not specific to this compound due to a lack of available literature data.

| Property | Indole | 5-Methylindole |

| Heat of Formation (kJ/mol) | Data not available | Data not available |

| Dipole Moment (Debye) | Data not available | Data not available |

| Total Energy (Hartree) | Data not available | Data not available |

Data would be populated based on specific DFT studies.

Molecular Mechanics and Molecular Dynamics Simulations of this compound and its Interactions

Molecular mechanics and molecular dynamics (MD) simulations are computational techniques used to study the movement and interactions of atoms and molecules over time. These methods are particularly useful for investigating the behavior of molecules in different environments, such as in solution or within biological membranes. nih.govnih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis and Electron Delocalization in this compound

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals, corresponding to the classic Lewis structure picture. uni-muenchen.dewisc.edunumberanalytics.com It is used to understand electron delocalization, charge transfer, and the nature of chemical bonds. scirp.orginorgchemres.org

NBO analysis involves examining the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E2) associated with the delocalization of electrons from a donor NBO to an acceptor NBO is calculated using second-order perturbation theory. uni-muenchen.descirp.orgresearchgate.net This analysis can reveal important intramolecular interactions, such as hyperconjugation, and quantify the deviation from an idealized Lewis structure. uni-muenchen.de In indole systems, NBO analysis can elucidate the delocalization of the nitrogen lone pair electrons into the aromatic system, which is crucial for understanding their reactivity and electronic properties. copernicus.org While specific NBO analysis data for this compound is not available in the searched literature, studies on related indole and heterocyclic compounds demonstrate its utility in understanding their electronic structures. scirp.orginorgchemres.org

Table 2: Representative NBO Analysis Data for a Heterocyclic System This table illustrates the type of information obtained from an NBO analysis and is not specific to this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N | σ(C-C) | Data not available |

| π(C=C) | π(C=C) | Data not available |

E(2) represents the stabilization energy associated with electron delocalization. Data would be populated from specific NBO calculations.

HOMO-LUMO Gap Analysis and Reactivity Predictions for this compound

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. wuxiapptec.comresearchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wuxiapptec.com

The energies of the HOMO and LUMO are related to the molecule's ability to donate and accept electrons, respectively. wuxiapptec.com DFT calculations are commonly used to determine the HOMO and LUMO energy levels. nih.gov For indole derivatives, the HOMO-LUMO gap can be influenced by the nature and position of substituents on the indole ring. researchgate.net This analysis is instrumental in predicting reaction feasibility and understanding reaction mechanisms. wuxiapptec.comresearchgate.netacs.org For example, in the Pictet-Spengler reaction, the LUMO-HOMO energy difference can be used to predict whether a substrate will undergo cyclization. wuxiapptec.com While a negative HOMO-LUMO gap can sometimes occur in DFT calculations, it may indicate that the calculation has converged to an excited state. turbomole.org

Table 3: Representative HOMO-LUMO Data for Indole Derivatives This table presents typical data from FMO analysis and is not specific to this compound due to a lack of available literature.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Indole | Data not available | Data not available | Data not available |

| 5-Methylindole | Data not available | Data not available | Data not available |

Data would be populated based on specific quantum chemical calculations.

Spectroscopic Methodologies in this compound Research

Spectroscopic techniques are fundamental in the study of this compound and its derivatives, providing detailed information about their molecular structure, functional groups, and conformational properties.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Functional Group Analysis of this compound Derivatives

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and analyzing the conformational structure of molecules. montclair.eduepequip.com These techniques probe the vibrational modes of a molecule, which are sensitive to its geometry and bonding. researchgate.net

For indole derivatives, FT-IR and Raman spectra provide characteristic bands corresponding to the vibrations of the indole ring and its substituents. montclair.eduresearchgate.netnih.gov For example, the N-H stretching vibration in unsubstituted indoles is typically observed in the range of 3220-3500 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic ring and the ethyl group, as well as various ring stretching and bending modes, would also be present in the spectrum of this compound. scialert.net Computational methods, such as DFT, are often used in conjunction with experimental spectroscopy to assign the observed vibrational bands to specific normal modes of the molecule. researchgate.netresearchgate.net This combined experimental and theoretical approach allows for a detailed structural characterization of indole derivatives. researchgate.net While specific FT-IR and Raman spectra for this compound are available, detailed band assignments from recent scholarly articles are limited. nih.govchemicalbook.com

Table 4: Characteristic Vibrational Frequencies for Indole Derivatives (cm⁻¹) This table provides a general guide to expected vibrational frequencies and is not exhaustive for this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | 3220-3500 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| C=C Ring Stretch | 1430-1625 |

| C-N Stretch | 1290-1300 |

Data is based on general values for indole and its derivatives. researchgate.netscialert.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including this compound and its derivatives. jchps.com By analyzing the chemical environment of atomic nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR), researchers can deduce the connectivity and spatial arrangement of atoms within a molecule. jchps.comipb.pt

In the ¹H NMR spectrum of 5-ethyl-1H-indole, distinct signals corresponding to the protons of the ethyl group and the indole ring are observed. nih.gov The ethyl group typically presents as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a result of spin-spin coupling with adjacent protons. The aromatic protons on the indole nucleus appear at different chemical shifts depending on their electronic environment. journals.co.za

¹³C NMR spectroscopy provides complementary information by detailing the carbon framework of the molecule. acs.org The spectrum of this compound would show unique signals for each carbon atom, including those of the ethyl substituent and the indole ring. The chemical shifts of the indole carbons are influenced by the electron-donating or withdrawing nature of substituents. journals.co.za

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning proton and carbon signals, especially in more complex derivatives. ipb.ptmdpi.com These methods reveal correlations between coupled nuclei, allowing for the piecing together of the molecular structure. For instance, HMBC can show long-range correlations between the protons of the ethyl group and the carbons of the indole ring, confirming their connectivity.

Table 1: Representative ¹H and ¹³C NMR Data for Indole Derivatives

| Compound | Solvent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |

| Indole | (CD₃)₂CO | 2-H: 7.27, 3-H: 6.45, 4-H: 7.55, 5-H: 7.00, 6-H: 7.08 | C-2: 124.9, C-3: 102.5, C-3a: 128.9, C-4: 121.6, C-5: 120.5, C-6: 122.3, C-7: 112.0, C-7a: 136.5 |

| 1-Methylindole | CDCl₃ | 2-H: 6.968, 3-H: 6.384, 4-H: 7.503, 5-H: 6.968, 6-H: 7.030 | C-2: 128.9, C-3: 101.1, C-3a: 129.2, C-4: 121.4, C-5: 120.1, C-6: 121.3, C-7: 109.6, C-7a: 137.2 |

| 5-Methylindole | Not Specified | Not Specified | C-2: 125.1, C-3: 102.1, C-3a: 128.9, C-4: 123.1, C-5: 129.2, C-6: 121.9, C-7: 111.4, C-7a: 134.9 |

Data sourced from various studies and databases for illustrative purposes. journals.co.zaacs.org Actual values can vary with experimental conditions.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy in this compound Studies

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are powerful techniques used to investigate the electronic properties of molecules like this compound. mt.comlibretexts.org These methods provide insights into the electronic transitions occurring within the indole chromophore and how they are affected by substituents. nih.gov

The UV-Vis absorption spectrum of indole and its derivatives is characterized by two main electronic transitions, denoted as ¹Lₐ and ¹Lₑ. nih.gov The position and intensity of these absorption bands are sensitive to the substitution pattern on the indole ring. For this compound, the ethyl group, being an electron-donating group, is expected to cause a slight red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted indole. core.ac.uk The solvent environment also plays a crucial role, with more polar solvents often leading to shifts in the absorption bands. core.ac.uk

Fluorescence spectroscopy, which measures the light emitted from a molecule after it has absorbed light, is particularly sensitive to the local environment of the fluorophore. nih.gov Indole derivatives are intrinsically fluorescent, and their emission spectra can reveal information about their excited states. nih.gov The fluorescence emission maximum of this compound is expected to be influenced by the ethyl substituent and the polarity of the solvent. core.ac.uk In non-polar solvents, the fluorescence spectrum may exhibit a vibrational fine structure, which often disappears in more polar solvents. core.ac.uk

Studies on various substituted indoles have shown that electron-donating groups can lead to a bathochromic shift in both the absorption and fluorescence maxima. core.ac.uk The analysis of absorption, fluorescence, and fluorescence excitation spectra allows for a detailed understanding of the electronic structure and photophysical properties of this compound and its derivatives. researchgate.net

Table 2: UV-Vis Absorption and Fluorescence Data for Selected Indole Derivatives

| Compound | Solvent | Absorption Maxima (λₘₐₓ, nm) | Fluorescence Emission Maxima (λₑₘ, nm) |

| Indole | Cyclohexane | ~287, ~278, ~268 | ~300 |

| 5-Methylindole | Not Specified | Not Specified | Not Specified |

| 5-Methoxyindole | Cyclohexane | ~295 | ~325 |

| 5-Cyanoindole | Not Specified | Not Specified | ~387 (in H₂O) |

Data is compiled from multiple sources for comparative purposes and may vary based on experimental conditions. nih.govcore.ac.uknih.gov

Mass Spectrometry Techniques in this compound Research

Mass spectrometry (MS) is an essential analytical technique in the study of this compound and its derivatives, providing precise information about the molecular weight and elemental composition of a compound. It is also instrumental in structural elucidation through the analysis of fragmentation patterns. nih.govnih.gov

In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (145.20 g/mol ). nih.gov High-resolution mass spectrometry (HRMS) can determine the exact mass with high accuracy, allowing for the determination of the molecular formula. nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, a common fragmentation pathway involves the loss of a methyl group (CH₃) from the ethyl substituent, resulting in a prominent peak at m/z 130. This process, known as benzylic cleavage, is characteristic of alkyl-substituted aromatic compounds. Further fragmentation of the indole ring can also occur, leading to other characteristic ions.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govnih.gov This is particularly useful for analyzing mixtures containing this compound or its derivatives, allowing for their identification and quantification.

Table 3: Mass Spectrometry Data for Indole Derivatives

| Compound | Ionization Method | Key m/z values (relative intensity) |

| This compound-2-carboxylic acid | GC-MS | 171.1 (100), 156.05 (70.29) |

| 5-Methylindole | GC-MS | 130 (99.99), 131 (83.18) |

| 3-(2-Aminoethyl)-5-methylindole | EI-B | Not specified in provided abstract |

Data derived from public chemical databases. nih.govnih.gov The fragmentation patterns are specific to the experimental conditions.

X-ray Diffraction Analysis for Solid-State Conformational Studies of this compound Derivatives

X-ray diffraction (XRD) is a powerful analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. scirp.orgresearchgate.net For derivatives of this compound that can be crystallized, XRD analysis provides definitive information about their solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. researchgate.net

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. researchgate.net This pattern is a unique fingerprint of the crystal lattice and can be used to construct an electron density map of the molecule, from which the atomic positions can be determined. scirp.org

Grazing incidence X-ray diffraction (GI-XRD) is a specialized technique that can be used for the analysis of thin films and coatings of crystalline materials. measurlabs.com

Table 4: Illustrative Crystallographic Data for an Indole Derivative

| Parameter | Value |

| Compound | N-(Indole-3-acetyl)-α-aminoisobutyric acid |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 11.134 (7) |

| b (Å) | 7.689 (2) |

| c (Å) | 15.548 (10) |

| β (°) | 95.62 (3) |

| Volume (ų) | 1324 (1) |

This data is for a related indole derivative and serves to illustrate the type of information obtained from X-ray diffraction studies. researchgate.net

Emerging Research Frontiers and Future Directions for 5 Ethylindole Studies

Novel Synthetic Methodologies for 5-Ethylindole and Advanced Derivatives

The synthesis of indoles is a cornerstone of heterocyclic chemistry, and the development of new methods continues to attract significant attention from the chemical community. rsc.org Research into novel synthetic methodologies for this compound and its derivatives is driven by the need for greater efficiency, regioselectivity, and the use of more environmentally benign processes.

Classic approaches such as the Fischer, Bartoli, and Japp-Klingemann syntheses are being refined and adapted. mdpi.comclockss.org For instance, the Japp-Klingemann reaction has been employed as a strategic alternative to methods requiring the direct formation of hydrazine (B178648) from a diazonium salt. clockss.org A recent innovation involves a magnesium metal-catalyzed dephenylsulfonylation to produce 5-ethyl-1H-indole from 5-[2-(phenyl sulfonyl)ethyl]-1H-indole, offering a high-yield alternative for both protected and unprotected indoles. researchgate.net

Modern catalytic systems are at the forefront of indole (B1671886) synthesis. organic-chemistry.org Methodologies employing palladium catalysts, such as the Pd/C-ethylene system for creating indoles from cyclohexanones or the Pd-tBuONO cocatalyzed cycloisomerization of o-allylanilines, are being developed to avoid hazardous oxidants and high-boiling-point solvents. organic-chemistry.org Gold(I)-catalyzed intramolecular cyclization of ortho-alkynylanilines represents another advanced route to the indole core. mdpi.com To overcome the long reaction times and high temperatures often required for the alkylation of anilines, a novel route using the more reactive alkylating agent 2-chloro-1,1,2-tributoxyethane has been explored for producing 5-substituted indoles. luc.edu

Furthermore, there is a significant push towards "green chemistry" approaches for indole synthesis. researchgate.net These methods utilize alternative energy sources and reaction media such as microwaves, ionic liquids, water, and ultrasound, often in conjunction with nanocatalysts or solvent-free conditions. researchgate.net The goal of these green methodologies is to increase yields, shorten reaction times, and use inexpensive, environmentally friendly reagents, thereby overcoming the drawbacks of many conventional methods. researchgate.net

Table 1: Selected Synthetic Methodologies for Indole Derivatives

| Methodology | Description | Key Features | Citations |

|---|---|---|---|

| Magnesium-Catalyzed Dephenylsulfonylation | Synthesis of 5-ethyl-1H-indole from a phenyl sulfonyl precursor. | High yields; applicable to protected and unprotected indoles. | researchgate.net |

| Japp-Klingemann Reaction | Synthesis of 2-carboxy-indole derivatives from diazonium salts and β-oxo esters. | Avoids the need to isolate potentially unstable hydrazine intermediates. | clockss.org |

| Pd-Catalyzed Cycloisomerization | Cycloisomerization of o-allylanilines using a Pd-tBuONO cocatalyst system. | Avoids harsh oxidants and high-boiling-point solvents. | organic-chemistry.org |

| Green Synthesis Approaches | Use of microwaves, ionic liquids, ultrasound, and nanocatalysts. | High yields, short reaction times, environmentally benign. | researchgate.net |

| ontosight.aiontosight.ai-Sigmatropic Rearrangement | DABCO-catalyzed reaction of N-arylhydroxylamines and conjugated terminal alkynes. | Provides a scalable route to polysubstituted indoles with C-3 electron-withdrawing groups. | nih.gov |

Exploration of New Biological Targets and Therapeutic Areas for this compound Scaffolds

The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and approved drugs. biosynth.comnih.govmdpi.com Consequently, this compound and its derivatives are actively being explored as precursors for new therapeutic agents across a wide spectrum of diseases. chemimpex.comchemimpex.com Research highlights the potential of these compounds in areas including oncology, neurodegenerative diseases, and infectious diseases. chemimpex.comontosight.aibiosynth.com

Indole derivatives have been investigated for a multitude of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, anti-HIV, anti-hypertensive, and anti-diabetic properties. rsc.orgbiosynth.com The this compound scaffold serves as a key building block in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.comchemimpex.comchemimpex.com Furthermore, studies have pointed towards potential neuroprotective, anticonvulsant, and antimicrobial applications. ontosight.aiguidechem.comresearchgate.net

In oncology, indole-based compounds are being investigated for their ability to combat various cancers, including lung cancer and glioblastoma multiforme. biosynth.comnih.gov Computational repurposing of related oxindole (B195798) scaffolds identified the vascular endothelial growth factor receptor 2 (VEGFR-2) kinase as a potential new target. durham.ac.uk Other research has identified DNA topoisomerase II and Akt as targets for indole analogs in human lung cancer cell lines. nih.gov

The versatility of the indole structure allows for the design of molecules that can interact with novel biological targets. biosynth.com For example, indole-2-carboxamides have recently been developed as selective agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, which is a key target for developing new agents to treat pain and inflammation. mdpi.com This exploration into new targets and therapeutic areas underscores the enduring importance of the this compound scaffold in drug discovery and development. ontosight.ai

Table 2: Investigated Therapeutic Areas for Indole Scaffolds

| Therapeutic Area | Potential Biological Targets/Activity | Example Compound Class | Citations |

|---|---|---|---|

| Oncology | Anticancer, Antitumor, VEGFR-2 kinase inhibition, DNA topoisomerase II inhibition | Indole derivatives, Oxindole derivatives | ontosight.aibiosynth.comnih.govdurham.ac.uk |

| Neurological Disorders | Neuroprotective, Anticonvulsant, Neurological targeting | This compound derivatives | chemimpex.comontosight.aichemimpex.comresearchgate.net |

| Infectious Diseases | Antimicrobial, Antiviral, Anti-HIV, Antifungal | Indole derivatives | rsc.orgbiosynth.comguidechem.com |

| Inflammation | Anti-inflammatory, TRPV1 agonism | Indole-3-propionic acids, Indole-2-carboxamides | ontosight.aibiosynth.commdpi.com |

| Cardiovascular Disease | Antihypertensive | Indole alkaloids | rsc.org |

Interdisciplinary Approaches in this compound Research (e.g., Chemical Biology, Materials Science, Agrochemicals)

The utility of this compound extends beyond pharmaceuticals, with significant research occurring at the intersection of chemistry, biology, materials science, and agriculture. These interdisciplinary approaches leverage the unique chemical and electronic properties of the indole ring.

Materials Science: The this compound scaffold is being employed in the development of advanced organic materials. chemimpex.com Its incorporation into polymers and coatings can enhance thermal stability and mechanical properties. chemimpex.com The electronic properties imparted by the indole ring make its derivatives, such as ethyl indole-2-carboxylate, candidates for use in organic semiconductors, optoelectronic devices, and sensors. chemimpex.com The growing interest in pyrrolic compounds for materials science applications suggests a promising future for indole-based materials. researchgate.net

Agrochemicals: this compound and its derivatives are versatile intermediates in the synthesis of modern agrochemicals. chemimpex.comchemimpex.comguidechem.com They serve as precursors for environmentally friendly pesticides, herbicides, and fungicides. chemimpex.comchemimpex.com A notable application is in the field of plant growth regulation. chemimpex.com Specifically, this compound-3-acetic acid is a potent plant hormone that promotes root development, cell division, and elongation. chemimpex.com This activity makes it a valuable tool in horticulture and crop production, helping to increase yields and manage plant stress, particularly in challenging environments. chemimpex.com

Chemical Biology: In chemical biology, this compound derivatives serve as tools to probe biological processes. They are utilized in studies of enzyme activity and metabolic pathways. chemimpex.com The inherent fluorescence of some indole compounds allows them to be used as probes in analytical chemistry. guidechem.com Furthermore, computational chemical biology strategies, such as the in silico repositioning of compound libraries, are being used to predict new biological targets for these scaffolds, bridging the gap between synthetic chemistry and biological function. durham.ac.uk

Sustainable and Scalable Production of this compound Compounds for Research

As the applications for this compound derivatives expand, so does the need for production methods that are both sustainable and scalable. Researchers are addressing this by developing processes that are not only efficient for large-scale synthesis but also environmentally responsible.

Scalable Production: Significant efforts have been made to develop synthetic methodologies that can be safely and reliably scaled up for industrial production. google.com Patented processes have been designed to improve reaction yields and enable the large-scale manufacturing of 5-substituted indoles. google.com A reported synthesis of polysubstituted indoles is noted for being both general and scalable. nih.gov Methodologies suitable for producing multi-gram quantities of materials are crucial for advancing research from the lab to practical applications, and protocols amenable to large-scale preparation are actively being developed and improved. researchgate.net

Q & A

Q. How can researchers ethically address discrepancies between their findings and prior literature on this compound?

- Methodological Answer : Publish negative results in repositories like Zenodo or Figshare. Clearly document methodological differences (e.g., purity thresholds, instrumentation). Engage in peer discussions via preprint platforms (e.g., ChemRxiv) to crowdsource feedback. Cite conflicting studies transparently in the discussion section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.